Enhanced Aqueous Solubility and Solid-State Stability vs. 4-Benzylaniline Free Base
Compared to its free base analog, 4-benzylaniline (CAS 1135-12-2), 4-benzylaniline hydrochloride demonstrates a fundamentally different solubility profile that is critical for aqueous-based reactions and formulations. The free base is characterized as soluble in organic solvents like ethanol and acetone but has limited aqueous solubility . In contrast, the hydrochloride salt is described as soluble in water . This shift in solubility is attributed to the ionic character of the protonated amine and chloride counterion. The enhanced aqueous solubility of the hydrochloride salt expands its utility in aqueous-phase synthesis and biochemical assays where the free base would be ineffective or require co-solvents.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble in water |
| Comparator Or Baseline | 4-Benzylaniline (free base) - Soluble in organic solvents (ethanol, acetone); limited aqueous solubility |
| Quantified Difference | Qualitative change from organic-soluble to water-soluble |
| Conditions | Standard ambient temperature and pressure |
Why This Matters
This property makes 4-benzylaniline hydrochloride a superior choice for aqueous-phase synthesis, biochemical assays, or formulations where the free base's water insolubility is a limiting factor.
